molecular formula C19H19N5O B6907046 N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide

N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide

Cat. No.: B6907046
M. Wt: 333.4 g/mol
InChI Key: IONRNUJJAFHOOM-UHFFFAOYSA-N
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Description

N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(15-8-9-18(20-14-15)23-11-3-4-12-23)22-16-6-1-2-7-17(16)24-13-5-10-21-24/h1-2,5-10,13-14H,3-4,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONRNUJJAFHOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C(=O)NC3=CC=CC=C3N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the pyridine and pyrrolidine rings. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

For example, the synthesis might begin with the reaction of 2-bromoaniline with pyrazole to form 2-(pyrazol-1-yl)aniline. This intermediate can then be reacted with 6-chloronicotinic acid to form the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to the formation of various substituted products, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple heterocyclic rings allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyrazol-1-ylphenyl)-6-pyrrolidin-1-ylpyridine-3-carboxamide: This compound is unique due to the combination of pyrazole, pyridine, and pyrrolidine rings in its structure.

    1-(2-pyrazol-1-ylphenyl)-3-pyrrolidin-1-ylpyridine-2-carboxamide: Similar structure but with different positioning of the carboxamide group.

    2-(pyrazol-1-yl)aniline: A simpler compound with only the pyrazole and aniline rings.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which provides a versatile framework for various chemical reactions and applications. The combination of different heterocyclic rings allows for diverse interactions with biological molecules, making it a valuable compound for research and development .

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